molecular formula C12H13N3O3 B12113793 5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12113793
M. Wt: 247.25 g/mol
InChI Key: HHZARCRCTPMCHA-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound characterized by a methoxymethyl group at position 5, a 3-methylphenyl substituent at position 1, and a carboxylic acid group at position 4. Triazole derivatives are widely studied for their structural versatility, biological activity, and applications in coordination chemistry . The methoxymethyl group introduces steric bulk and electron-donating effects, distinguishing it from analogs with formyl, methyl, or amino substituents. This article provides a detailed comparison with structurally related compounds, focusing on substituent effects, tautomerism, and functional group contributions.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(methoxymethyl)-1-(3-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-8-4-3-5-9(6-8)15-10(7-18-2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

HHZARCRCTPMCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)COC

Origin of Product

United States

Preparation Methods

Synthesis of the Dibromo-Triazole Precursor

The synthesis begins with 1-(3-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole , prepared via cycloaddition of 3-methylphenyl azide with dibromoacetylene. This intermediate serves as a critical platform for subsequent functionalization.

Methoxymethylation and Carboxylation

The dibromo-triazole undergoes sequential substitution and carboxylation:

  • Methoxymethyl Introduction : Treatment with isopropylmagnesium chloride in tetrahydrofuran (THF) at −30°C selectively replaces the 5-bromo group with a methoxymethyl moiety. This step leverages the greater reactivity of the 5-position toward Grignard reagents.

  • Carboxylation : The remaining 4-bromo group is converted to a carboxylic acid via carbon dioxide insertion. After quenching with hydrochloric acid, the crude product is purified to yield the target compound.

Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
MethoxymethylationiPrMgCl, THF−30°C1 h65%
CarboxylationCO₂, HCl0–25°C30 min53%

Data adapted from US20180029999A1.

Lithiation-Carboxylation Approach

Direct Lithiation of the Triazole Core

An alternative method involves lithiating the triazole at the 4-position using lithium diisopropylamide (LDA) . This approach bypasses the need for brominated precursors:

  • Lithiation : 1-(3-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole is treated with LDA in THF at −78°C, generating a stabilized anion at the 4-position.

  • CO₂ Quenching : Introduction of gaseous CO₂ yields the carboxylic acid directly.

Optimized Parameters

  • Lithiation Time : 2 hours at −78°C.

  • CO₂ Exposure : 15 minutes with vigorous stirring.

  • Yield : 72% after recrystallization.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Grignard Route : Offers compatibility with brominated intermediates but requires stringent temperature control. Scalability is limited by the use of cryogenic conditions.

  • Lithiation Route : Higher yields and fewer steps make it preferable for small-scale synthesis, though LDA’s sensitivity to moisture poses handling challenges.

Regiochemical Considerations

Both methods rely on the inherent electronic bias of the triazole ring. The 4-position’s electrophilicity in dibromo intermediates and the 5-position’s susceptibility to nucleophilic attack are critical for regioselectivity.

Functional Group Compatibility and Side Reactions

Stability of the Methoxymethyl Group

During carboxylation, the methoxymethyl moiety remains intact under acidic and low-temperature conditions. However, prolonged exposure to Grignard reagents at elevated temperatures (>0°C) may lead to demethylation, necessitating precise reaction control.

Competing Pathways in Carboxylation

In the Grignard method, incomplete consumption of the 4-bromo intermediate can result in residual 4-bromo-5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole , requiring chromatographic separation. This side product typically constitutes 5–10% of the crude mixture.

Industrial-Scale Adaptations

Solvent and Reagent Optimization

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves reaction safety and sustainability. 2-MeTHF’s higher boiling point (80°C vs. 66°C for THF) facilitates easier solvent recovery.

Catalytic Enhancements

Incorporating lithium chloride as a co-catalyst in Grignard reactions enhances carboxylation efficiency by stabilizing reactive intermediates. Trials show a 12% increase in yield when using LiCl-modified Grignard reagents .

Chemical Reactions Analysis

Types of Reactions

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-1-m-tolyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Formyl vs. Methoxymethyl : Formyl groups induce tautomerism (e.g., cyclic hemiacetal formation), reducing stability in solution . Methoxymethyl avoids this, favoring a single tautomeric form.
  • Methyl vs. Methoxymethyl : Methyl groups reduce polarity, impacting solubility in polar solvents.

Substituent Effects at Position 1

The aryl group at position 1 modulates electronic and steric properties:

Compound Position 1 Substituent Key Properties References
Target compound 3-Methylphenyl Meta-substitution; moderate steric hindrance; lipophilic
1-(4-Ethoxyphenyl)-5-formyl analog 4-Ethoxyphenyl Para-ethoxy group; enhances electron density and hydrogen bonding capacity
1-(Pyridin-3-yl)-5-formyl derivative Pyridin-3-yl Heteroaryl; enables π-π interactions and metal coordination
1-Benzyl-5-methyl analog Benzyl Flexible alkyl chain; increased hydrophobicity

Key Observations :

  • 3-Methylphenyl vs. 4-Ethoxyphenyl : The para-ethoxy group in the latter enhances polarity and hydrogen bonding, whereas the meta-methyl group in the target compound prioritizes lipophilicity.
  • Heteroaryl Substitutents : Pyridinyl groups (e.g., in ) improve metal coordination but may reduce metabolic stability.

Functional Groups at Position 4

The carboxylic acid group at position 4 is critical for reactivity and intermolecular interactions:

Compound Position 4 Group Key Properties References
Target compound Carboxylic acid Acidic (pKa ~3–4); forms salts and coordinates metals
5-Methyl-1-(4-methylphenyl) derivative Carboxamide Neutral; participates in hydrogen bonding (donor/acceptor)
Ethyl 5-formyl-1-(pyridin-3-yl) analog Ester Hydrolyzable to carboxylic acid; lower acidity

Key Observations :

  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group enhances metal coordination (e.g., Co, Cu in ) and ionic interactions, whereas carboxamides prioritize hydrogen bonding.
  • Ester Derivatives : Serve as precursors to carboxylic acids but lack immediate reactivity in biological systems.

Tautomerism and Stability

  • Formyl-Containing Analogs : Exhibit ring-chain tautomerism, forming cyclic hemiacetals (e.g., 20% in 1-(4-ethoxyphenyl)-5-formyltriazole ). This complicates purification and application.
  • Methoxymethyl-Containing Target: No evidence of tautomerism due to the stabilized ether group, favoring a single conformation and enhancing shelf stability .

Data Tables

Table 1: Substituent Comparison Across Key Triazole Derivatives

Compound Name Position 1 Position 5 Position 4 Notable Properties
Target compound 3-Methylphenyl Methoxymethyl Carboxylic acid High stability, moderate polarity
1-(4-Ethoxyphenyl)-5-formyltriazole 4-Ethoxyphenyl Formyl Carboxylic acid Tautomerism, cyclic hemiacetal
5-Methyl-1-(4-methylphenyl) 4-Methylphenyl Methyl Carboxamide Lipophilic, hydrogen bonding
1-(Pyridin-3-yl)-5-formyltriazole Pyridin-3-yl Formyl Ester Metal coordination potential

Biological Activity

5-(Methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Overview

The molecular formula of 5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is C11H11N3O2C_{11}H_{11}N_3O_2. The structural representation includes a triazole ring that is known for its diverse biological applications.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Compounds within this class have been shown to possess activity against a range of bacteria and fungi:

  • Antifungal Activity : Certain triazoles are utilized clinically as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Antibacterial Activity : Research has indicated that specific triazole compounds can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and protein function .

In Silico Studies

Computational studies have been employed to predict the biological activity and pharmacokinetic properties of triazole derivatives:

  • ADME Profiles : In silico models suggest that many triazole compounds have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, making them suitable candidates for drug development .
  • Molecular Docking Studies : These studies help identify potential targets for triazole compounds within biological systems, enhancing understanding of their mechanisms at the molecular level.

Case Studies

Several case studies involving triazole derivatives provide insight into their therapeutic applications:

StudyCompoundCell LineGI50 ValueNotes
N-(4-thiocyanatophenyl)-triazole-4-carboxamideJurkat0.63 μMSignificant antiproliferative activity
5-Methyl-1-(4'-methylphenylsulfonylamino)-triazoleBothrops jararaca venomN/AAntiophidian activity demonstrated

These case studies illustrate the potential of triazole derivatives in cancer therapy and other medical applications.

Q & A

Basic: What are the established synthetic routes for 5-(methoxymethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Answer:
The synthesis typically involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. A common approach includes:

  • Step 1: Preparation of 3-methylphenyl azide via diazotization of 3-methylaniline followed by sodium azide treatment.
  • Step 2: Reaction with a methoxymethyl-substituted β-ketoester (e.g., ethyl 4-methoxymethyl-3-oxobutanoate) under basic conditions (e.g., K₂CO₃ in DMSO) to form the triazole core .
  • Step 3: Hydrolysis of the ester group using aqueous NaOH or HCl to yield the carboxylic acid derivative .
    Key Considerations: Protecting groups (e.g., acetal for aldehyde functionalities) may be employed to avoid side reactions during cyclization .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at 100–293 K.
  • Structure Solution: Employ direct methods in SHELXS or charge-flipping algorithms .
  • Refinement: Iterative refinement using SHELXL , adjusting thermal parameters and validating via R-factor convergence (target < 0.05) .
  • Visualization: ORTEP (in WinGX suite) for anisotropic displacement ellipsoids and packing diagrams .
    Example Parameters: Mean C–C bond length = 0.003 Å; data-to-parameter ratio > 15:1 .

Advanced: How do the methoxymethyl and 3-methylphenyl substituents influence bioactivity compared to analogs?

Answer:

  • Methoxymethyl Group: Enhances solubility and metabolic stability via steric shielding of the triazole ring. Computational studies (e.g., DFT) suggest it modulates electron density at the carboxylate group, affecting binding to targets like enzymes .
  • 3-Methylphenyl Group: Increases lipophilicity (logP ~2.5), improving membrane permeability. Comparative SAR studies show methyl substitution at the phenyl ring enhances antimicrobial activity by 30–50% over unsubstituted analogs .
    Data Table:
SubstituentLogPMIC (μg/mL, E. coli)
3-Methylphenyl2.512.5
4-Trifluoromethylphenyl3.18.2
Unsubstituted phenyl2.025.0

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Contradictions often arise from assay conditions or compound purity. Mitigation strategies:

  • Standardization: Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Purity Verification: HPLC-MS (>95% purity) and NMR (δ 7.2–7.5 ppm for aromatic protons) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. water) .
    Case Study: A 2023 study found IC₅₀ variability (2–10 μM) for triazoles against cancer cells was linked to differences in serum content (5% vs. 10% FBS) .

Advanced: What computational methods are used to predict binding modes with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cytochrome P450).
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR: Develop regression models using descriptors like polar surface area (PSA) and H-bond donors .
    Example: Docking of the title compound into the Wnt/β-catenin pathway protein (PDB: 1TGH) revealed hydrogen bonds with Arg474 and hydrophobic interactions with Phe475 .

Advanced: How does tautomerism affect the compound’s reactivity and biological activity?

Answer:
The carboxylic acid group at C4 and methoxymethyl at C5 may participate in ring-chain tautomerism. Key findings:

  • Equilibrium Studies: ¹H NMR (DMSO-d₆) shows ~20% cyclic hemiacetal tautomer (6-hydroxy-1,6-dihydro-4H-furotriazolone), altering electrophilicity .
  • Impact on Bioactivity: The tautomeric form may reduce binding to rigid active sites (e.g., kinases) but enhance solubility for in vivo assays .
    Methodology: Variable-temperature NMR (298–343 K) and DFT calculations (B3LYP/6-31G*) to map energy barriers .

Basic/Advanced: What are best practices for designing analogs with improved pharmacological profiles?

Answer:

  • Basic Strategy: Replace the methoxymethyl with bioisosteres (e.g., ethoxymethyl) to tune logP .
  • Advanced Strategy: Fragment-based drug design (FBDD) using X-ray crystallography to identify critical interactions.
    Case Study: Substituting 3-methylphenyl with 4-fluorophenyl in a 2024 study improved anticancer activity (IC₅₀ = 1.8 μM vs. 3.5 μM) due to enhanced π-stacking .

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